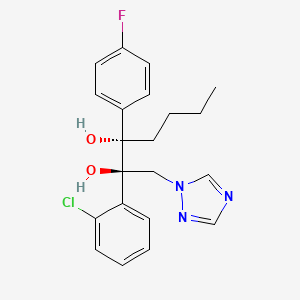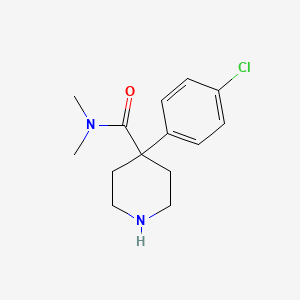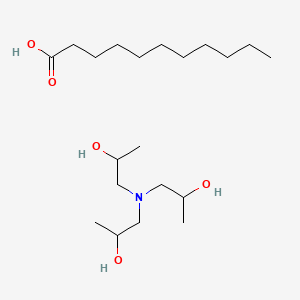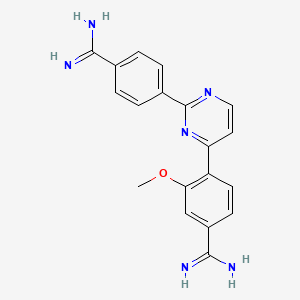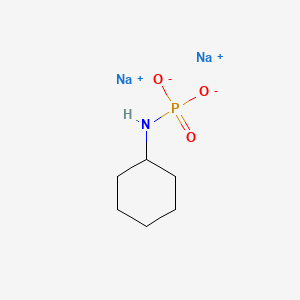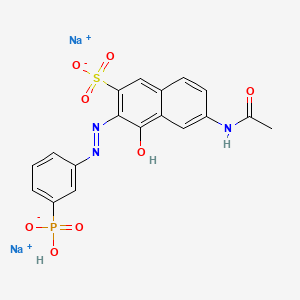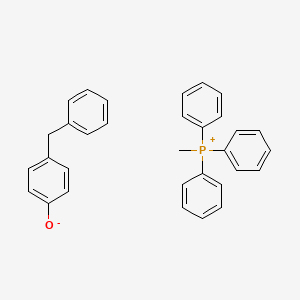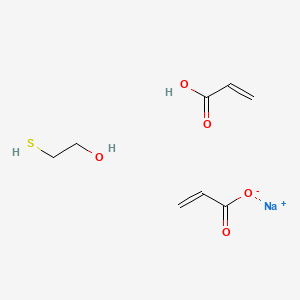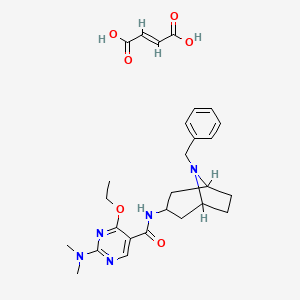
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various functional groups through nucleophilic substitution, reduction, and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different functional groups. Examples are:
- 5-Fluorouracil: A pyrimidine analog used as an anti-cancer drug.
- Cytosine: A pyrimidine base found in DNA and RNA.
- Thymine: Another pyrimidine base found in DNA.
Uniqueness
What sets 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-2-(dimethylamino)-4-ethoxy-, monomaleate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
84923-09-1 |
|---|---|
Molecular Formula |
C27H35N5O6 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(dimethylamino)-4-ethoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H31N5O2.C4H4O4/c1-4-30-22-20(14-24-23(26-22)27(2)3)21(29)25-17-12-18-10-11-19(13-17)28(18)15-16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-9,14,17-19H,4,10-13,15H2,1-3H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DEHPXTPDAYYGLQ-WLHGVMLRSA-N |
Isomeric SMILES |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


